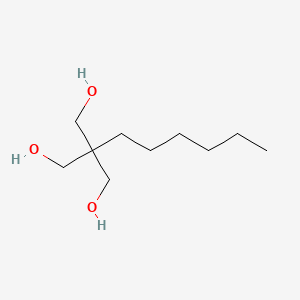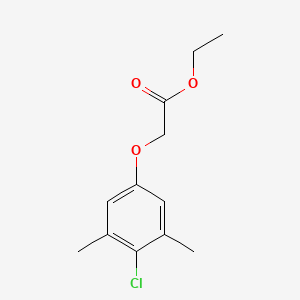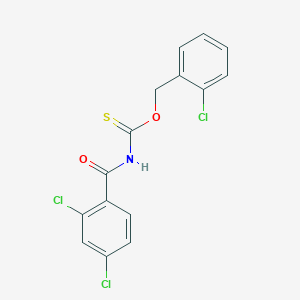![molecular formula C10H7BrN4O3 B15043638 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a bromophenyl hydrazinylidene group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromo-2-propenyl)-5-sec-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5,5-dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C10H7BrN4O3 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
5-[(2-bromophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7BrN4O3/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
InChI Key |
NHOMUFGCGMTMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15043565.png)
![2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine](/img/structure/B15043575.png)
![7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15043580.png)

![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)

![ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15043609.png)
![N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)

![N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B15043640.png)

